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molecular formula C12H15BrO B8458718 4-(3-Methyl-butyryl)-benzyl bromide

4-(3-Methyl-butyryl)-benzyl bromide

Cat. No. B8458718
M. Wt: 255.15 g/mol
InChI Key: OBUDBLWNFAKLEI-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Add NBS (1.6 g, 9.2 mmol) to a solution of 3-methyl-1-p-tolyl-butan-1-one (1.5 g, 8.4 mmol) and AIBN (1.4 g, 8.4 mmol) in carbon tetrachloride (30 mL) and heat to reflux for 18 h. Cool the reaction mixture to room temperature and pour into water (500 mL). Extract with EtOAc (3×100 mL), wash the combined organic extracts with brine (300 mL), dry over Na2SO4 and concentrate in vacuo to obtain 2.9 g of a brown oil, consisting of the desired intermediate with a small amount of unreacted 3-methyl-1-p-tolyl-butan-1-one and 1-(4,4-dibromomethyl-phenyl)-3-methyl-butan-1-one. Use this mixture in the next step without additional purification. MS (APCI+) m/z: 255 (M+).
[Compound]
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(4,4-dibromomethyl-phenyl)-3-methyl-butan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)CC(C1C=CC(C)=CC=1)=O.[Br:14][CH2:15][C:16]1(CBr)[CH:21]=[CH:20][C:19]([C:22](=[O:27])[CH2:23][CH:24]([CH3:26])[CH3:25])=[CH:18][CH2:17]1>>[Br:14][CH2:15][C:16]1[CH:21]=[CH:20][C:19]([C:22](=[O:27])[CH2:23][CH:24]([CH3:25])[CH3:26])=[CH:18][CH:17]=1

Inputs

Step One
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)C1=CC=C(C=C1)C)C
Step Three
Name
1-(4,4-dibromomethyl-phenyl)-3-methyl-butan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1(CC=C(C=C1)C(CC(C)C)=O)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Use this mixture in the next step without additional purification

Outcomes

Product
Name
Type
Smiles
BrCC1=CC=C(C=C1)C(CC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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